molecular formula C21H23ClN4O B2725858 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride CAS No. 1189861-23-1

1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride

Cat. No.: B2725858
CAS No.: 1189861-23-1
M. Wt: 382.89
InChI Key: LOIXKGNLPRMSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an imidazole ring, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the imidazole derivative with piperazine in the presence of a suitable catalyst.

    Introduction of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or p-tolyl groups.

    Reduction: Reduced forms of the imidazole or piperazine rings.

    Substitution: Alkylated derivatives of the piperazine ring.

Scientific Research Applications

Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone: Lacks the p-tolyl group, which may affect its biological activity.

    Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a piperazine ring, which may alter its chemical reactivity and biological interactions.

Uniqueness

Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of both the imidazole and piperazine rings, which provide a versatile framework for chemical modifications and biological interactions. The p-tolyl group further enhances its potential for specific interactions with biological targets.

Properties

IUPAC Name

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O.ClH/c1-17-7-9-19(10-8-17)25-12-11-22-21(25)24-15-13-23(14-16-24)20(26)18-5-3-2-4-6-18;/h2-12H,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIXKGNLPRMSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.